Dodecanoic-d23 acid
Overview
Description
Lauric Acid-d23, also known as dodecanoic-d23 acid, is a deuterium-labeled form of lauric acid. It is a medium-chain saturated fatty acid with the molecular formula CD3(CD2)10CO2H. This compound is primarily used as an analytical standard in various scientific research applications due to its isotopic labeling, which allows for precise quantification and tracking in experimental settings .
Mechanism of Action
Target of Action
Dodecanoic-d23 acid, also known as Lauric-d23 acid, is a labeled form of Lauric Acid Lauric acid is known to have antimicrobial properties, suggesting that its targets may include various microbial cells .
Mode of Action
It’s known that lauric acid has antimicrobial properties It’s possible that this compound, being a labeled form of Lauric Acid, may share similar properties
Biochemical Pathways
One study mentions the use of lauric acid in the ketonic decarboxylation process, a pathway to reduce the oxygen content within biomass-derived oils . It’s possible that this compound, as a labeled form of Lauric Acid, may also be involved in similar pathways.
Result of Action
Given that lauric acid has antimicrobial properties , it’s possible that this compound may also exhibit similar effects, potentially leading to the death or inhibition of microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauric Acid-d23 is synthesized through the deuteration of lauric acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is conducted under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of Lauric Acid-d23 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high isotopic purity and yield. The product is then purified through distillation and crystallization to obtain the desired isotopic composition and purity .
Chemical Reactions Analysis
Types of Reactions: Lauric Acid-d23 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Lauric Acid-d23 can be oxidized to produce dodecanedioic acid-d23 under controlled conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to produce dodecanol-d23 using reducing agents like lithium aluminum hydride.
Substitution: Lauric Acid-d23 can participate in substitution reactions, such as esterification, to form esters like methyl laurate-d23 using methanol and an acid catalyst
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methanol, ethanol, sulfuric acid, hydrochloric acid
Major Products:
Oxidation: Dodecanedioic acid-d23
Reduction: Dodecanol-d23
Substitution: Methyl laurate-d23, ethyl laurate-d23
Scientific Research Applications
Lauric Acid-d23 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard for the quantification of lauric acid in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.
Biology: Lauric Acid-d23 is used to study lipid metabolism and fatty acid pathways in biological systems.
Medicine: It is employed in research on antimicrobial properties and the effects of fatty acids on human health.
Industry: Lauric Acid-d23 is used in the development of deuterated drugs and in the study of drug metabolism and pharmacokinetics
Comparison with Similar Compounds
Lauric Acid-d23 can be compared with other deuterium-labeled fatty acids:
Myristic Acid-d27: Similar to Lauric Acid-d23 but with a longer carbon chain (14 carbons). It is used in similar research applications but has different physical and chemical properties.
Palmitic Acid-d31: Another deuterium-labeled fatty acid with 16 carbons. It is used to study lipid metabolism and has distinct biological effects compared to Lauric Acid-d23.
Stearic Acid-d35: A deuterium-labeled fatty acid with 18 carbons. .
Lauric Acid-d23 stands out due to its specific isotopic labeling, which allows for precise tracking and quantification in various experimental settings. Its medium-chain length also makes it unique in terms of its biological and chemical properties.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-SJTGVFOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583743 | |
Record name | (~2~H_23_)Dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59154-43-7 | |
Record name | (~2~H_23_)Dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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